2-Benzyloxetane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
45974-80-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-benzyloxetane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10H,6-8H2 |
InChI Key |
ZXIAWKOIXAPEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxetane and Its Derivatives
Intramolecular Cyclization Approaches to Oxetane (B1205548) Rings
Intramolecular cyclization is a prominent strategy for the synthesis of the oxetane ring, involving the formation of either a C–O or a C–C bond to close the four-membered ring.
Williamson Ether Synthesis Variants for Oxetane Formation
The intramolecular Williamson ether synthesis is a classical and widely utilized method for constructing ether linkages, including the oxetane ring. acs.orgmasterorganicchemistry.comwikipedia.org This reaction involves a nucleophilic substitution (SN2) mechanism where an alkoxide attacks an electrophilic carbon bearing a good leaving group, such as a halide or a sulfonate ester, within the same molecule. masterorganicchemistry.comwikipedia.org The formation of the oxetane ring via this method is a 4-exo-tet cyclization.
The general approach starts from a 1,3-diol, which is selectively functionalized to install a leaving group on one of the hydroxyls. Subsequent treatment with a base generates an alkoxide from the remaining hydroxyl group, which then displaces the leaving group to form the oxetane ring. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). acs.orgmasterorganicchemistry.com
For the synthesis of 2-substituted oxetanes like 2-benzyloxetane, the starting material would be a suitably substituted 1,3-diol. For instance, a one-pot synthesis of various cyclic ethers, including oxetanes, has been reported starting from the corresponding diol. acs.org This involves an Appel reaction to convert a primary alcohol to an iodide, followed by treatment with a base to induce cyclization. acs.org
The efficiency of the Williamson ether synthesis for oxetane formation can be influenced by the nature of the leaving group and the reaction conditions, as summarized in the table below.
| Starting Material | Base | Leaving Group | Solvent | Yield | Reference |
| 1,3-Diol | NaH | Mesylate | Not Specified | 84% | acs.org |
| 1,3-Diol | KOtBu | Tosylate | THF | High | acs.org |
| β-Halo Ketone Derivative | KOH | Halide | Not Specified | Good | acs.org |
C–O Bond Forming Cyclizations
Beyond the traditional Williamson ether synthesis, other C–O bond-forming cyclizations have been developed for the synthesis of oxetanes. magtech.com.cnbeilstein-journals.orgnih.gov These methods often offer alternative pathways that can accommodate different functional groups or achieve specific stereochemical outcomes.
One such approach is the cyclodehydration of 1,3-diols. Dussault and colleagues reported the preparation of enantioenriched oxetanes from enantioenriched 1,3-diols. acs.org The process involves a one-pot reaction for both monotosylation of the diol and subsequent cyclization using potassium tert-butoxide in THF, affording high yields of the corresponding oxetanes while retaining the enantiomeric excess. acs.org
Another strategy involves the oxidative cyclization of certain substrates. For example, the oxidative cyclization of malonate Michael adducts with chalcones using iodosobenzene (PhIO) and tetrabutylammonium iodide (Bu4NI) in the presence of water can lead to the formation of oxetane derivatives with high diastereoselectivity. acs.org
These C–O bond-forming cyclizations provide a versatile toolkit for chemists to construct the oxetane ring from various precursors, as highlighted in the following table.
| Method | Precursor | Reagents | Key Features | Reference |
| Cyclodehydration | Enantioenriched 1,3-diols | KOtBu, TsCl | High yield, retention of ee | acs.org |
| Oxidative Cyclization | Malonate Michael Adducts | PhIO, Bu4NI, H2O | High diastereoselectivity | acs.org |
C–C Bond Forming Cyclizations, including Intramolecular Michael Addition Strategies
While C–O bond formation is more common, C–C bond-forming cyclizations represent an alternative and powerful strategy for synthesizing substituted oxetanes. magtech.com.cnthieme-connect.de This approach typically involves the formation of a carbanion which then attacks an internal electrophile to close the ring.
A notable example is the intramolecular Michael addition. rsc.orgrsc.orgnih.gov This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. semanticscholar.orgorganicreactions.org For the synthesis of highly substituted oxetanes, this strategy has been successfully employed. For instance, the stereoselective synthesis of 2,3,4-highly substituted oxetanes has been achieved through the intramolecular Michael addition of a benzyl (B1604629) anion generated from γ-benzyloxy substituted vinylogous urethane (B1682113) derivatives. rsc.orgrsc.orgnih.gov This protocol allows for the incorporation of an aryl (or vinyl) group at the C2 position and an alkyl group at the C4 position of the oxetane core. rsc.org
The reaction is initiated by deprotonation of the benzylic position, generating a carbanion that subsequently attacks the β-carbon of the vinylogous urethane in a 4-exo-trig cyclization to furnish the tetrasubstituted oxetane as a single diastereomer. rsc.org
| Substrate | Base | Key Intermediate | Product | Reference |
| γ-Benzyloxy substituted vinylogous urethane | Strong Base | Benzyl anion | 2-Aryl-3,3,4-trisubstituted oxetane | rsc.org |
Stereoselective Intramolecular Cyclizations
The synthesis of chiral, non-racemic oxetanes is of significant importance, particularly for applications in medicinal chemistry. Stereoselective intramolecular cyclizations provide a direct route to such compounds.
An enantioselective synthesis of 2-aryl-substituted oxetanes was developed by Soai and coworkers using a Williamson etherification approach. acs.org The key step is the enantioselective reduction of a β-halo ketone using a chiral reducing agent generated in situ from lithium borohydride and a chiral ligand. This provides an enantioenriched halohydrin, which upon acetylation and subsequent base-promoted ring closure, yields the 2-aryl-substituted oxetane with high enantiomeric excess (79-89% ee) and without racemization. acs.org
Furthermore, as mentioned previously, the intramolecular C–C bond-forming Michael addition has been shown to be highly stereoselective, producing 2,3,3,4-tetrasubstituted oxetanes as single diastereomers. rsc.orgrsc.orgnih.govsemanticscholar.org The stereochemical outcome of these reactions is often controlled by the geometry of the starting material and the transition state of the cyclization.
| Method | Key Step | Chiral Influence | Stereochemical Outcome | Reference |
| Williamson Etherification | Enantioselective reduction of β-halo ketone | Chiral reducing agent | High enantiomeric excess (79-89% ee) | acs.org |
| Intramolecular Michael Addition | Cyclization of γ-benzyloxy vinylogous urethane | Substrate control | Single diastereomer | rsc.org |
Ring Expansion Strategies
Ring expansion reactions offer an alternative disconnection for the synthesis of oxetanes, starting from smaller, more readily available cyclic precursors.
Epoxide Ring Expansion Methodologies
The expansion of a three-membered epoxide ring to a four-membered oxetane ring is a well-established and efficient synthetic method, particularly for 2-substituted and 2,2-disubstituted oxetanes. magtech.com.cn This transformation is typically mediated by sulfur ylides, such as dimethylsulfoxonium methylide. acs.org
In a method reported by Okuma and colleagues, a 2-substituted or 2,2-disubstituted epoxide is treated with a sulfoxonium ylide generated in situ from trimethyloxosulfonium iodide. acs.org The ylide attacks the less substituted carbon of the epoxide, leading to a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization with the concomitant release of dimethyl sulfoxide (DMSO) to afford the corresponding oxetane in excellent yields (83–99%). acs.org This method is tolerant of both aromatic and alkyl substituents on the epoxide. acs.org
Another variant involves the ring-opening of epoxides with nucleophiles that carry a latent leaving group. For example, epoxides can be opened with a selenomethyllithium reagent. The resulting hydroxyselenide can then be converted to a halide, which upon treatment with a base, cyclizes to the oxetane. acs.org
| Epoxide Substituent | Reagent | Yield | Key Features | Reference |
| Phenyl, p-Chlorophenyl, Methyl | Dimethylsulfoxonium methylide | 83-99% | One-pot reaction, excellent yields | acs.org |
| 2-Hexyl | Selenomethyllithium, then base | Good | Stepwise ring expansion | acs.org |
Photochemical Routes: The Paternò–Büchi Reaction
The Paternò–Büchi reaction is a powerful photochemical method for the synthesis of oxetanes, involving the [2+2] cycloaddition of a carbonyl compound and an alkene. organic-chemistry.org This reaction, first reported by Emanuele Paternò and George Büchi, proceeds via the excitation of the carbonyl compound to a singlet or triplet state, followed by its reaction with a ground-state alkene. mdpi.com
Mechanism and Scope of Photocycloaddition for Oxetane Synthesis
The mechanism of the Paternò–Büchi reaction is initiated by the photoexcitation of a carbonyl compound to its first excited singlet state (S₁), which can then undergo intersystem crossing to the triplet state (T₁). organic-chemistry.org Both the n,π* singlet and triplet excited states can participate in the reaction, which is understood to proceed through a diradical intermediate. organic-chemistry.org The reaction of the excited carbonyl with an alkene leads to the formation of a 1,4-diradical, which subsequently cyclizes to form the oxetane ring. organic-chemistry.org The irreversibility of the final ring-closing step is due to the higher energy required to break the newly formed σ-bonds. organic-chemistry.org
The scope of the Paternò–Büchi reaction is broad, accommodating a variety of carbonyl compounds and alkenes. Aromatic ketones and aldehydes, such as benzophenone and benzaldehyde, are commonly used carbonyl partners. mdpi.com The reaction is particularly efficient with electron-rich alkenes, including enol ethers, enamines, and silyl enol ethers. mdpi.comsemanticscholar.org For instance, the reaction of benzophenone with ethyl vinyl ether was one of the earliest examples of this transformation. mdpi.com Recent advancements have expanded the reaction's utility, including the use of visible light and a photocatalyst to enable the reaction under milder conditions, thus avoiding the need for high-energy UV light. chemrxiv.org This visible-light-mediated approach relies on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrates. chemrxiv.org
The reaction has been successfully applied to the synthesis of various functionalized oxetanes. For example, aryl glyoxylates have been shown to react with a range of alkenes, including di-, tri-, and tetrasubstituted aliphatic alkenes, as well as aromatic alkenes like benzofuran and furan, to produce the corresponding oxetanes in good yields. chemrxiv.org
| Carbonyl Compound | Alkene | Product(s) | Yield (%) | Reference |
| Benzaldehyde | 2-Methyl-2-butene | 2,2,3-Trimethyl-3-phenyloxetane | - | mdpi.com |
| Benzophenone | Ethyl vinyl ether | 2-Ethoxy-3,3-diphenyloxetane | - | mdpi.com |
| Acetone | Ethyl vinyl ether | Mixture of regioisomers | - | mdpi.com |
| Aryl glyoxylate | Cyclohexene | Bicyclic oxetane | 65 | chemrxiv.org |
| Aryl glyoxylate | Benzofuran | Cycloadduct | 64 | chemrxiv.org |
| Aryl glyoxylate | Furan | Cycloadduct | 46 | chemrxiv.org |
| Aryl glyoxylate | Acyclic vinyl ether | Oxetane | 68 | chemrxiv.org |
Regioselectivity and Diastereoselectivity in Photoaddition Reactions
The regioselectivity of the Paternò–Büchi reaction is a critical aspect and is generally governed by the stability of the initially formed 1,4-diradical intermediate. researchgate.net For aromatic carbonyl compounds reacting with unsymmetrical alkenes, the more stable diradical is typically the one where the radical is stabilized by the aromatic ring and the substituents on the alkene. For instance, in the reaction of benzaldehyde with 2,3-dihydrofuran, the regioselectivity can be influenced by the solvent polarity, with highly polar solvents suggesting an electron transfer mechanism. mdpi.com
Diastereoselectivity in the Paternò–Büchi reaction is influenced by both steric and electronic factors in the transition state leading to the diradical intermediate and its subsequent cyclization. The reaction can exhibit significant endo/exo selectivity, which is dependent on the stability of the triplet state of the molecule and spin-orbit coupling. illinois.edu For instance, the reaction of substituted pyruvates with 1,3-dioxole favors the formation of the endo isomer. mdpi.com The stereochemical outcome can often be rationalized by analyzing the conformations of the diradical intermediate. mdpi.com In certain cases, high diastereoselectivity can be achieved, as seen in the reaction of an enol ether with benzaldehyde, which yields the corresponding oxetane with good diastereoselectivity after acid hydrolysis. mdpi.com However, in many instances, particularly with cyclic ketones and maleic acid derivatives, the diastereoselectivity can be low. rsc.org
| Carbonyl Compound | Alkene | Major Regioisomer/Stereoisomer | Diastereomeric/Regioisomeric Ratio | Reference |
| Benzaldehyde | 2,3-Dihydrofuran | - | - | mdpi.com |
| Substituted pyruvates | 1,3-Dioxole | endo isomer | - | mdpi.com |
| Benzaldehyde | Enol ether | - | Good diastereoselectivity | mdpi.com |
| Benzaldehyde | 2,3-Dihydrofuran derivative | - | Partially lost stereoselectivity | mdpi.com |
Biocatalytic Synthesis of Chiral Oxetanes
The development of biocatalytic methods for the synthesis of chiral oxetanes has emerged as a promising alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. nih.gov
Enzymatic Approaches for Enantioselective Oxetane Formation
Enzymatic strategies for the synthesis of chiral oxetanes are still a developing field. nih.gov One of the key approaches involves the use of halohydrin dehalogenases (HHDHs). nih.gov These enzymes have been primarily utilized for the reversible transformation of epoxides but have recently been engineered to catalyze the synthesis of chiral oxetanes. nih.govresearchgate.net The enzymatic process can be designed for the stereoselective kinetic resolution of racemic oxetanes or the enantioselective formation of oxetanes from prochiral substrates. nih.gov This biocatalytic platform has demonstrated high efficiency and excellent enantioselectivity, enabling the synthesis of chiral oxetanes on a preparative scale. researchgate.net
Halohydrin Dehalogenase (HHDH) Engineering for Oxetane Synthesis
Protein engineering of HHDHs has been instrumental in expanding their substrate scope and catalytic activity towards oxetane synthesis. nih.gov Specifically, the HHDH from Agrobacterium radiobacter AD1, HheC, has been a primary target for engineering. nih.gov Through directed evolution and site-directed mutagenesis, variants of HheC have been developed that can catalyze the dehalogenation of γ-haloalcohols to form chiral oxetanes. nih.gov These engineered enzymes have also been shown to catalyze the ring-opening of oxetanes, providing access to enantiomerically pure 1,3-disubstituted alcohols. nih.gov
Engineered HheC variants have demonstrated the ability to produce both (R)- and (S)-configured oxetanes with high stereoselectivity, achieving enantiomeric excesses exceeding 99% and high enantioselectivity values (E > 200). nih.gov The substrate scope of these engineered enzymes is broad, encompassing a variety of γ-haloalcohols. nih.gov Molecular dynamics simulations have been employed to understand the molecular recognition mechanisms of the engineered variants, aiding in the rational design of more efficient biocatalysts. nih.gov
| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Enantioselectivity (E) | Reference |
| Engineered HheC | γ-haloalcohol | (R) or (S) | >99% | >200 | nih.gov |
Advanced Synthetic Strategies
Beyond classical methods, several advanced synthetic strategies have been developed for the synthesis of oxetanes, including those that could be applied to this compound and its derivatives. These methods often provide better control over stereochemistry and allow for the introduction of diverse functional groups.
One notable strategy involves the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org This approach has been used to prepare enantioenriched 2-aryl-substituted oxetanes with good enantiomeric excesses. acs.org Another method involves the ring expansion of epoxides using sulfur ylides, which can also be performed enantioselectively. illinois.edu Additionally, intramolecular cyclization of diols represents a common and effective route to oxetanes. For instance, 3-benzyloxetane has been synthesized from a diol via a cyclic carbonate intermediate in a three-step process. acs.org Asymmetric desymmetrization of meso-oxetanes has also emerged as a powerful technique to access chiral, highly functionalized building blocks. acs.org
| Strategy | Key Precursor | Key Reagents/Steps | Product Type | Reference |
| Enantioselective reduction and cyclization | β-halo ketone | Chiral reducing catalyst, KOH | Enantioenriched 2-aryl-oxetanes | acs.org |
| Epoxide ring expansion | Epoxide | Sulfur ylides | Enantioenriched oxetanes | illinois.edu |
| Intramolecular cyclization | Diol | Cyclic carbonate formation | 3-Benzyloxetane | acs.org |
| Asymmetric desymmetrization | meso-Oxetane | Chiral catalyst | Chiral functionalized oxetanes | acs.org |
Flow Chemistry Applications in Oxetane Synthesis, exemplified by 2-Phenyloxetane
Flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages in safety, scalability, and precise control over reaction parameters. pharmablock.com This technology is particularly well-suited for reactions involving unstable intermediates. A notable example is the synthesis of 2,2-disubstituted oxetanes, which can be achieved through the deprotonation of a 2-aryloxetane, such as 2-phenyloxetane, to form a highly unstable oxetanyl lithium intermediate. researchgate.netresearchgate.net
In a conventional batch process, the generation and subsequent reaction of such intermediates would require cryogenic temperatures (e.g., -78 °C) to prevent decomposition. However, by utilizing a flow microreactor system, these reactions can be performed at significantly higher temperatures. researchgate.net The precise control of residence time within the microreactor allows the unstable lithium intermediate to be generated and immediately trapped with an electrophile before it can decompose. researchgate.netresearchgate.net
This process involves introducing a solution of 2-phenyloxetane and a strong base, such as s-butyllithium (s-BuLi), into a micromixer. The resulting mixture then flows through a microtube reactor where the deprotonation occurs, followed by the introduction of an electrophile at a second micromixer. researchgate.net This continuous process allows for the efficient synthesis of various 2-substituted-2-phenyloxetanes in moderate to good yields. researchgate.net
Table 1: Synthesis of 2,2-disubstituted Oxetanes via Flow Chemistry researchgate.net
| Electrophile | Product | Residence Time (s) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| TMSCl | 2-phenyl-2-(trimethylsilyl)oxetane | 2.20 | -20 | 85 |
| (CH₃)₂S₂ | 2-(methylthio)-2-phenyloxetane | 4.39 | -20 | 65 |
| I₂ | 2-iodo-2-phenyloxetane | 4.39 | -20 | 54 |
| C₆H₅CHO | 2-phenyl-2-(hydroxy(phenyl)methyl)oxetane | 4.39 | -20 | 45 |
| C₆H₅(CH₂)₂I | 2-phenethyl-2-phenyloxetane | 4.39 | -20 | 41 |
Data derived from a study on the deprotonation of 2-phenyloxetane followed by reaction with various electrophiles in a flow microreactor system. researchgate.net
This methodology demonstrates a sustainable and efficient route to 2,2-disubstituted oxetanes, which can be applied to derivatives of this compound, providing a pathway to novel and diverse molecular structures.
Synthesis of Functionalized and Spirocyclic Oxetane Scaffolds
The incorporation of oxetane moieties into more complex, three-dimensional structures is of significant interest in drug discovery for exploring new chemical space. nih.govnih.gov The synthesis of functionalized and spirocyclic oxetanes provides access to such scaffolds. Spirocycles, which contain two rings connected by a single common atom, are particularly valuable as their rigid, non-planar structures can lead to improved pharmacological properties. researchgate.net
One effective method for constructing spirocyclic oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. rsc.orgresearchgate.net For instance, the reaction between cyclic ketones and maleic acid derivatives can yield functionalized spirocyclic oxetanes. rsc.org A key challenge in this reaction has been the competing dimerization of the alkene starting material. However, it was found that using p-xylene as an additive can suppress this side reaction, leading to improved yields of the desired spirocyclic oxetane products. researchgate.net This approach has enabled the synthesis of numerous novel spirocyclic oxetanes that serve as versatile intermediates for further chemical modification. rsc.orgresearchgate.net
Another strategy involves the gold-catalyzed rearrangement of propargylic alcohols to create densely functionalized spirocyclic oxetane-piperidine scaffolds. nih.gov This method allows for the large-scale synthesis of a core scaffold, which can then be used to generate extensive libraries of lead-like compounds for drug discovery programs. nih.gov
These methodologies highlight the diverse strategies available for creating complex oxetane-containing molecules. By applying these principles, functionalized and spirocyclic derivatives of this compound can be designed and synthesized, expanding the range of available building blocks for medicinal chemistry.
Rhodium-Catalyzed O-H Insertion for Oxetane Construction
Rhodium-catalyzed reactions provide a powerful and efficient means of constructing heterocyclic rings. Specifically, the intramolecular O-H insertion of a rhodium carbene, generated from a diazo compound, is an effective strategy for synthesizing substituted oxetanes. nih.govresearchgate.net This method allows for the formation of the oxetane ring with a high degree of control and in good yields.
The process begins with an O-H insertion reaction between an alcohol and a diazo compound, such as diethyl diazomalonate, catalyzed by a rhodium catalyst like rhodium(II) acetate. researchgate.net This step forms an ether intermediate. The subsequent intramolecular cyclization of this intermediate, typically promoted by a base, leads to the formation of the oxetane ring. nih.govresearchgate.net
This strategy has been successfully applied to synthesize a wide variety of di-, tri-, and tetrasubstituted oxetanes, including those with aryl and alkyl substituents, as well as fused bicyclic systems. nih.gov A significant advantage of this method is its tolerance for various functional groups, allowing for the synthesis of complex and highly functionalized oxetane products. researchgate.net Furthermore, when enantioenriched alcohols are used as starting materials, the corresponding enantioenriched oxetanes can be obtained with complete retention of configuration. nih.govresearchgate.net
Table 2: Synthesis of Diethyl 4-Alkyl-2,2-oxetane Dicarboxylates via Rhodium-Catalyzed O-H Insertion and Cyclization researchgate.net
| Starting Alcohol | O-H Insertion Product Yield (%) | Cyclization Product (Oxetane) Yield (%) |
|---|---|---|
| 3-bromo-1-propanol | 81 | 91 |
| 3-chloro-2-methyl-1-propanol | 74 | 86 |
| 1-bromo-3-chloro-2-propanol | 76 | 63 |
| (2-bromoethyl)oxirane | 84 | 81 |
Data derived from a study on the synthesis of substituted oxetanes using a two-step sequence of rhodium-catalyzed O-H insertion followed by intramolecular cyclization. researchgate.net
The oxetane products generated through this methodology can be further derivatized while keeping the oxetane ring intact, highlighting their utility as versatile building blocks. nih.gov This rhodium-catalyzed approach represents a convergent and efficient strategy for the construction of functionalized oxetane rings applicable to the synthesis of this compound derivatives.
Polymerization of 2 Benzyloxetane and Oxetane Derivatives
Cationic Ring-Opening Polymerization (CROP) of Oxetanes
Cationic ring-opening polymerization is a key method for synthesizing polyoxetanes. wikipedia.org This chain-growth polymerization involves the opening of the cyclic monomer to form a linear polymer chain. The process is initiated by cationic species and propagates through the sequential addition of monomer units.
The mechanism of CROP for oxetanes involves initiation, propagation, and potential termination or transfer steps. The kinetics of the polymerization can be influenced by several factors, including the type of initiator, monomer structure, temperature, and solvent.
A variety of initiators can be used to start the cationic ring-opening polymerization of oxetanes. uni-muenchen.de
Lewis Acids: Lewis acids, such as boron trifluoride (BF₃) and its etherate adducts, are common initiators. uni-muenchen.deresearchgate.net They typically require a co-initiator, like water or an alcohol, to generate the initiating cationic species. wikipedia.org The Lewis acid coinitiator complex forms a counterion that is less nucleophilic, which helps to prevent early termination. wikipedia.org
Oxonium Salts: Pre-formed trialkyl oxonium salts, like triethyloxonium (B8711484) hexafluorophosphate (B91526), are effective initiators that lead to a controlled polymerization. cdnsciencepub.com These salts directly provide the cationic species necessary for initiation. uni-muenchen.de Acylium ion salts with non-nucleophilic counterions are also used and are comparable in reactivity to trialkyl oxonium salts. uni-muenchen.de
Photoinitiators: Diaryliodonium and triarylsulfonium salts are common photoinitiators. google.comacs.org Upon irradiation with UV light, these compounds generate a strong Brønsted acid that protonates the oxetane (B1205548) monomer, initiating polymerization. google.comrsc.org This method is particularly useful for applications like coatings and 3D printing. google.com
Platinum Complexes: Certain platinum complexes can also act as initiators for oxetane polymerization.
The choice of initiation system is crucial as it can affect the polymerization rate, the molecular weight of the resulting polymer, and the prevalence of side reactions. researchgate.net For instance, initiation with strong acids can sometimes lead to the formation of less reactive secondary oxonium ions. wikipedia.org
A comparison of different initiator types is presented in the table below.
| Initiator Type | Examples | Mechanism of Action |
| Lewis Acids | Boron trifluoride (BF₃), Aluminum alkyls | Require a co-initiator (e.g., water) to form a protonic acid that initiates polymerization. uni-muenchen.dewikipedia.org |
| Oxonium Salts | Triethyloxonium hexafluorophosphate (Et₃O⁺PF₆⁻) | Directly provide a tertiary oxonium ion for propagation. uni-muenchen.decdnsciencepub.com |
| Photoinitiators | Diaryliodonium salts (Ar₂I⁺MXn⁻) | Generate a strong acid upon photolysis to initiate polymerization. google.commdpi.com |
| Platinum Complexes | Cl₂(COD)PdII (with a hydrosilane) | Redox-initiated cationic polymerization. researchgate.net |
The propagation step in the CROP of oxetanes involves the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the growing chain's tertiary oxonium ion. wikipedia.orgtandfonline.com This attack results in the opening of the oxetane ring of the active center and the regeneration of a new tertiary oxonium ion at the end of the newly extended chain. tandfonline.com
The active species in the propagation are tertiary oxonium ions, which are more reactive than the corresponding secondary oxonium ions that can be formed with some initiators. wikipedia.orguni-muenchen.de The presence of two types of tertiary oxonium ions has been proposed: one that includes the oxetane molecule and reacts rapidly with more monomer, and another that involves an ether linkage from the polymer chain and reacts more slowly. cdnsciencepub.com
The primary driving force for the ring-opening polymerization of oxetanes is the relief of ring strain. The four-membered oxetane ring possesses a significant amount of strain energy, estimated to be around 106.7 kJ/mol. rsc.orgresearchgate.net This value is only slightly less than that of the highly reactive three-membered oxirane (epoxide) ring (114.1 kJ/mol) and substantially higher than that of the five-membered tetrahydrofuran (B95107) (THF) ring (23.56 kJ/mol), which has a lower tendency to polymerize. rsc.org The high ring strain of oxetanes makes their polymerization an enthalpically favorable process. mdpi.com
The table below compares the ring strain of different cyclic ethers.
| Cyclic Ether | Ring Size | Ring Strain (kJ/mol) |
| Oxirane (Epoxide) | 3 | 114.1 rsc.org |
| Oxetane | 4 | 106.7 rsc.org |
| Tetrahydrofuran (THF) | 5 | 23.56 rsc.org |
| Tetrahydropyran (B127337) | 6 | ~5.35 (implied low value) wikipedia.org |
Despite the high ring strain, oxetanes can exhibit sluggish polymerization kinetics, often characterized by an induction period. google.com This has been attributed to a higher energy barrier for the ring-opening of the four-membered ring compared to the three-membered epoxide ring. google.com
During the cationic ring-opening polymerization of oxetanes, several side reactions can occur, competing with the propagation step and affecting the final polymer structure and molecular weight.
A significant side reaction is "backbiting," where the oxygen atom of a repeating unit in the growing polymer chain attacks the active tertiary oxonium ion at the chain end. tandfonline.com This intramolecular reaction leads to the formation of cyclic oligomers, most commonly the cyclic tetramer. researchgate.nettandfonline.com The formation of cyclic trimers has also been reported. researchgate.net
The extent of cyclic oligomer formation is highly dependent on the reaction conditions, including the counter-ion, temperature, and solvent. researchgate.net For example, polymerizations initiated with triethyloxonium tetrafluoroborate (B81430) can yield up to 35% cyclic oligomers, whereas other counterions like PF₆⁻ and SbF₆⁻ result in significantly less oligomer formation. researchgate.net Higher temperatures generally favor the formation of cyclic oligomers. researchgate.net The use of 1,4-dioxane (B91453) as a solvent has been shown to suppress the formation of cyclic oligomers. figshare.com
Chain transfer to the polymer can also occur as an intermolecular reaction, where an oxygen atom from a separate polymer chain attacks the active center. researchgate.net This leads to the formation of branched structures and can result in insoluble products at higher conversions. researchgate.net
Side Reactions and Chain Transfer Phenomena in CROP
Role of Water and Ethers as Chain Transfer Agents
In the cationic ring-opening polymerization (CROP) of oxetanes, substances like water and ethers can act as chain transfer agents. google.comresearchgate.net Chain transfer is a reaction that terminates the growth of one polymer chain and initiates the growth of another. google.com This process can influence the molecular weight of the resulting polymer. google.com
Ethers, including the growing polymer chains themselves, can also participate in chain transfer reactions. The oxygen atoms in the polyether backbone can nucleophilically attack the active propagating center (an oxonium ion). wikipedia.org This can lead to the formation of cyclic oligomers, a process known as backbiting, or it can be an intermolecular reaction between two growing chains, which is a form of temporary termination. wikipedia.org These side reactions can affect the final polymer structure and molecular weight distribution.
Controlled/Living Polymerization Strategies for Oxetanes
Controlled/living polymerization techniques are methods that allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. cmu.edunumberanalytics.com In a living polymerization, chain-breaking reactions like termination and irreversible chain transfer are largely absent. numberanalytics.comlibretexts.org
For oxetanes, cationic ring-opening polymerization can be conducted in a "living" manner under specific conditions. mdpi.com This allows for the synthesis of well-defined polyoxetanes. A key characteristic of living cationic polymerization is the suppression of termination reactions, allowing the cationic chain growth to proceed until all the monomer is consumed. wikipedia.org This control is often achieved by using specific initiator systems and carefully controlling reaction conditions such as temperature and monomer concentration. numberanalytics.commdpi.com The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. cmu.edulibretexts.org
Various strategies have been developed to achieve controlled/living polymerization of oxetanes. These often involve the use of initiators that form a stable, yet reactive, propagating species. The equilibrium between dormant and active species is a key aspect of many controlled polymerization systems. wikipedia.org For instance, certain initiator/co-initiator systems can generate a counterion that is not highly nucleophilic, which helps to prevent termination reactions. wikipedia.org
Photopolymerization of Oxetanes
Photopolymerization is a process where light is used to initiate a polymerization reaction. For oxetanes, this is typically achieved through photoinitiated cationic ring-opening polymerization. google.comresearchgate.net This method is of significant interest for applications such as coatings, adhesives, and 3D printing due to its rapid curing rates at ambient temperatures and spatial and temporal control. google.commdpi.com
The process involves a photoinitiator, which upon absorption of light, generates a strong acid that initiates the cationic polymerization of the oxetane monomer. google.commdpi.com Diaryliodonium and triarylsulfonium salts are common types of cationic photoinitiators. google.comresearchgate.net These salts can be sensitized to longer wavelengths of light by using photosensitizers. mdpi.comfujifilm.com The photogenerated acid protonates the oxygen atom of the oxetane ring, creating an oxonium ion that starts the polymer chain growth. google.com
The rate of photopolymerization can be influenced by several factors, including the type and concentration of the photoinitiator and the presence of other monomers. researchgate.net For example, the inclusion of other monomers like epoxides or vinyl ethers can accelerate the polymerization rate. researchgate.net
Stereospecific Polymerization of 2-Substituted Oxetanes, including 2-Benzyloxetane
Stereospecific polymerization refers to polymerization that produces a polymer with a specific and regular arrangement of stereocenters in the main chain. For 2-substituted oxetanes like this compound, the substituent at the 2-position introduces a chiral center in the monomer, and the way these monomers are incorporated into the polymer chain determines the stereochemistry, or tacticity, of the resulting polymer.
Impact of Substitution Pattern on Polymerization Regioselectivity (Head-to-Tail, Head-to-Head, Tail-to-Tail Linkages)
Regioselectivity in polymerization refers to the preferred orientation of monomer units as they add to the growing polymer chain. wikipedia.org For unsymmetrically substituted monomers like this compound, there are different ways the monomer can be incorporated, leading to head-to-tail, head-to-head, or tail-to-tail linkages. wikipedia.org
In the context of 2-substituted oxetanes, the "head" can be considered the substituted carbon atom (C2) and the "tail" the unsubstituted carbon atom (C4) adjacent to the ether oxygen. The regioselectivity of the ring-opening reaction is influenced by the nature of the substituent and the polymerization conditions. The cationic attack can, in principle, occur at either the C2 or C4 position of the oxetane ring. The relative stability of the resulting carbocation intermediates or the transition states leading to them often dictates the preferred pathway. With appropriate initiation systems and conditions, a stereospecific propagation can be achieved, leading to a regular polymer structure. wikipedia.org The study of regioselectivity is crucial as it directly impacts the physical and chemical properties of the resulting polymer. nih.govmdpi.com
Strategies for Control of Polymer Microstructure
Controlling the microstructure of a polymer involves managing its chemical composition, molecular weight distribution, and the spatial arrangement of its monomer units, including tacticity and regiochemistry. youtube.comrsc.org For poly(2-substituted oxetane)s, controlling the microstructure means controlling the stereochemical relationship between adjacent chiral centers along the polymer chain.
Strategies to control the microstructure in the polymerization of 2-substituted oxetanes often involve the use of specific catalysts or initiating systems that can influence the stereochemistry of the ring-opening process. The choice of initiator, counterion, solvent, and temperature can all play a role in determining the tacticity of the resulting polymer. For example, certain bulky or chiral catalysts can favor a particular mode of monomer addition, leading to the formation of isotactic or syndiotactic polymers. The development of such strategies is essential for creating polymers with specific properties, as the microstructure can have a profound effect on a polymer's crystallinity, melting point, and mechanical strength.
Copolymerization Strategies Involving Oxetane Monomers
Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. libretexts.orgcopoldb.jp This technique is widely used to create materials with properties that are a blend of the constituent homopolymers or are entirely new. Oxetane monomers can be copolymerized with a variety of other monomers to produce copolymers with diverse structures and properties.
Copolymers can be classified into several types based on the arrangement of the monomer units, including:
Statistical or Random Copolymers: The monomer units are arranged randomly along the polymer chain. libretexts.org
Alternating Copolymers: The monomer units are arranged in a regular, alternating sequence. libretexts.org
Block Copolymers: The copolymer consists of long sequences, or blocks, of one monomer followed by blocks of another. libretexts.org
Graft Copolymers: Chains of one type of polymer are attached as branches to the main chain of another polymer. libretexts.org
Block copolymers containing oxetane segments can be synthesized using living polymerization techniques. rsc.orgresearchgate.net For example, a living polymerization of an oxetane can be initiated, and after the oxetane monomer is consumed, a second monomer can be added to grow a second block. cmu.edu The combination of living cationic polymerization with other controlled polymerization methods, such as atom transfer radical polymerization (ATRP), allows for the synthesis of a wide range of block copolymers. researchgate.net
The reactivity ratios of the comonomers are important parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edu These ratios determine the composition and sequence distribution of the resulting copolymer. open.edu
Table of Copolymerization Data Below is a table showing examples of copolymerization involving oxetane monomers.
| Monomer 1 | Monomer 2 | Copolymer Type | Polymerization Method | Reference |
| Oxetane | Arylisothiocyanates | Block Copolymer | Ring-Opening Copolymerization | rsc.org |
| Oxetane | Carbon Disulfide | Alternating Copolymer | Ring-Opening Copolymerization | rsc.org |
| Oxetane | Cycloolefins | Telechelic Copolymer | Ring-Opening Metathesis/Cross-Metathesis | nih.gov |
| 3,3-Bis(chloromethyl)oxetane (B146354) | Other 3,3-disubstituted oxetanes | - | Cationic Polymerization | wikipedia.org |
| Maleic Anhydride | Acrylates | Random Copolymer | Free Radical Polymerization | ajchem-a.com |
Oxetane-Tetrahydrofuran Copolymers
The copolymerization of oxetane derivatives with tetrahydrofuran (THF) is a well-established method to modify the properties of polyoxetanes, particularly to improve mechanical flexibility. mdpi.com Cationic ring-opening copolymerization is the typical route for synthesizing these materials. psu.edu For instance, copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and THF have been synthesized using boron trifluoride etherate (BF₃·OEt₂) as a catalyst and 1,4-butanediol (B3395766) as an initiator. psu.eduresearchgate.net These BAMO-THF copolymers have been characterized for their molecular weight and thermal properties, showing exothermic degradation at temperatures around 241°C. psu.eduresearchgate.net
Similarly, triblock copolymers of BAMO and THF (BAMO-THF-BAMO) have been prepared through living polymerization, which, despite a more complex synthesis, results in improved mechanical properties. mdpi.com The synthesis of copolymers from 3,3-bis(chloromethyl)oxetane (BCMO) and THF has also been reported. mdpi.com
A "living" and/or controlled cationic ring-opening bulk copolymerization of oxetane (Ox) with tetrahydropyran (THP), a non-homopolymerizable cyclic ether, has been examined. This process yields polymers with pseudoperiodic sequences where each pentamethylene oxide unit from THP is flanked by two trimethylene oxide units from oxetane. Using specific initiators like ethoxymethyl-1-oxoniacyclohexane hexafluoroantimonate (EMOA), good control over the number-average molecular weight (up to 150,000 g/mol ) with molecular weight distributions (MWD) around 1.4-1.5 was achieved. scite.ai
Furthermore, star-shaped copolymers have been created through a one-step cationic copolymerization of 3-methyl-3-oxetanemethanol (B150462) with THF. In this process, THF initially acts as a solvent; after the oxetane monomer is consumed, the resulting hyperbranched polyoxetane acts as a macro-initiator for the polymerization of THF, forming polytetrahydrofuran arms. researchgate.net
Oxetane-Epoxide Copolymers
Copolymerizing oxetanes with epoxides is a significant strategy, particularly in photoinitiated cationic polymerization, to enhance reaction kinetics. Oxetanes often exhibit an induction period during polymerization, which can be significantly shortened by the addition of more reactive epoxide monomers. researchgate.netradtech.org This acceleration is often referred to as the "kick-start" effect. radtech.org For example, copolymerization studies of a difunctional oxetane with limonene (B3431351) dioxide, a sustainable epoxide, demonstrated increased reaction rates. radtech.org
The successful copolymerization of epoxide and oxetane monomers has been confirmed through various analytical techniques, including Raman spectroscopy and dynamic mechanical analysis (DMA). rsc.org Research has focused on determining the reactivity ratios for epoxide/oxetane pairs to understand the resulting copolymer microstructure, which can range from random to blocky depending on the specific monomers used. rsc.org
The cationic ring-opening copolymerization of 3,3-bis(hydroxymethyl)oxetane (BHMO) with the epoxide glycidol (B123203) has been studied, yielding biocompatible hyperbranched polyether polyols. acs.org Despite the difference in ring strain between the oxirane (epoxide) and oxetane rings, kinetic studies showed that both comonomers were incorporated into the polymer chain, as confirmed by MALDI-TOF mass spectroscopy. acs.org This one-step synthesis allows for the creation of copolymers with varying comonomer ratios and a high content of primary hydroxyl groups. acs.org
The table below summarizes the findings from a study on the cationic random ring-opening copolymerization of BHMO and glycidol. acs.org
Graft and Block Copolymers with Oxetane Segments
The synthesis of block and graft copolymers containing polyoxetane segments allows for the creation of materials with tailored properties, such as thermoplastic elastomers and amphiphilic structures. mdpi.comrsc.org
Block Copolymers: Energetic thermoplastic elastomers have been prepared as (AB)n block copolymers, where the hard block is poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and the soft block is based on monomers like 3-azidomethyl-3-methyloxetane (AMMO) or 3-nitratomethyl-3-methyloxetane (NIMMO). dtic.mil These are typically synthesized by preparing hydroxyl-terminated telechelic A and B blocks separately and then linking them. dtic.mil Triblock copolymers, such as BAMO-HTPB-BAMO, have been synthesized via an activated monomer mechanism where a diol initiator like hydroxyl-terminated polybutadiene (B167195) (HTPB) is used. mdpi.com
Amphiphilic block copolymers of poly(ethylene oxide) and polyoxetane (PEO-b-POx) have been synthesized using anionic ring-opening polymerization. rsc.org By taking advantage of the different reactivity between ethylene (B1197577) oxide and oxetane, diblock copolymers can be formed from a mixture of the two monomers. rsc.org
Graft Copolymers: The "grafting from" approach is a common method for modifying polymer backbones like cellulose. rsc.org This involves creating macro-initiators on the backbone from which monomers can be polymerized. rsc.org For instance, graft copolymers of 3-ethyl-3-methacryloyloxy-methyloxetane (EMO) have been prepared from a cellulose-based macro-initiator using atom transfer radical polymerization (ATRP). rsc.org Another strategy, the "grafting through" method, involves the polymerization of macromonomers. warwick.ac.uk
Functional Poly(this compound) and Polyoxetane Architectures
The functionality of polyoxetanes can be precisely controlled through the synthesis process. This includes the introduction of specific end groups and the regulation of the polymer's molecular weight and distribution, which are critical for tailoring the material's final properties for specific applications.
Synthesis of Polyoxetanes with Specific End Groups
Telechelic polyoxetanes, which are polymers with functional groups at both chain ends, are valuable for creating more complex structures like block copolymers and networks. A common approach is to synthesize polymers with hydroxyl (–OH) end groups. wikipedia.org For example, polyoxetane glycols can be prepared, which are then used in the manufacturing of polyurethane networks. wikipedia.org
The activated monomer mechanism (AMM) is a key technique for producing hydroxyl-terminated polyoxetanes. mdpi.comdtic.mil In this method, a polyol initiator is used with a catalyst like BF₃·OEt₂. mdpi.com This allows for the controlled synthesis of di-, tri-, and tetra-functional materials. dtic.mil Another method involves using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane, in the cationic ring-opening polymerization of monomers like 3-ethyl-3-(hydroxymethyl)oxetane to yield hyperbranched polyols. mdpi.com
A novel method has been developed for the in situ formation of oxetane rings at the chain ends of other polymers. This involves the base-catalyzed displacement of nitrato groups to generate α,ω-oxetanyl-telechelic poly(3-nitratomethyl-3-methyl oxetane). aston.ac.uk This technique expands the possibilities for creating heterocyclic-telechelic polymers. aston.ac.uk
Control of Polymer Molecular Weight and Distribution
Controlling the molecular weight (MW) and molecular weight distribution (MWD, or polydispersity index, PDI) is crucial for producing polymers with consistent and predictable properties. Living polymerization techniques are ideal for this purpose as they minimize or eliminate chain termination and transfer reactions. libretexts.orgwikipedia.org
Living cationic polymerization of oxetanes allows for the synthesis of well-defined polymers with low PDI. wikipedia.org The key is to establish an equilibrium between active ionic propagating species and dormant covalent species, with a rapid exchange rate between them. wikipedia.org This approach has been used to obtain polyisobutylene (B167198) with a PDI of 1.02. wikipedia.org
For oxetane polymerization, several controlled methods have been developed:
Coordinate Anionic Polymerization: Using an initiating system of onium salts with sterically hindered methylaluminum diphenolates can achieve a living anionic polymerization of oxetane, resulting in polyethers with a narrow MWD. acs.org
Activated Monomer (AM) Polymerization: This method provides excellent control over molecular weight and functionality. dtic.mil Kinetic studies show a linear increase in molecular weight with monomer conversion, a hallmark of a living polymerization. dtic.mil
Use of a Core Molecule: Synthesizing polyoxetanes from a core molecule like 1,1,1-tris(hydroxymethyl)propane leads to polymers with lower dispersity and easier molar mass control compared to simple homopolymerization. mdpi.com However, the dispersity tends to increase as the ratio of monomer to the core molecule grows. mdpi.com
Catalyst/Initiator Ratio: The ratio of initiator to monomer can also be used to control molecular weight. For instance, using a montmorillonite (B579905) clay catalyst, increasing the catalyst proportion leads to higher monomer conversion but a decrease in the number-average molecular weight (Mn). researchgate.net
The table below shows data on the synthesis of hyperbranched polyoxetanes using a core molecule, illustrating the relationship between reactant ratios, theoretical molar mass, and dispersity. mdpi.com
Advanced Research Applications of 2 Benzyloxetane and Poly 2 Benzyloxetane
2-Benzyloxetane as a Versatile Synthetic Building Block
The utility of this compound in synthesis stems from its nature as a latent 1,3-difunctional scaffold. The strained ether can be selectively cleaved under various conditions to introduce two functional groups at a defined 1,3-distance, a common motif in many complex organic structures. The regioselectivity of the ring-opening is highly tunable, providing chemists with precise control over the synthetic outcome. magtech.com.cn
Generally, strong, unhindered nucleophiles tend to attack the less sterically hindered C4 position in an SN2-type reaction. Conversely, in the presence of a Brønsted or Lewis acid, the oxetane (B1205548) oxygen is protonated or coordinated, leading to the development of a partial positive charge on the more substituted C2 carbon. This electronic activation facilitates attack by weaker nucleophiles at the C2 position. magtech.com.cnresearchgate.net This predictable reactivity makes this compound a powerful tool for constructing intricate molecular architectures.
| Reaction Condition | Nucleophile Type | Site of Attack | Controlling Factor | Resulting Product Motif |
|---|---|---|---|---|
| Basic or Neutral | Strong (e.g., Organometallics, Amines, Thiolates) | C4 (Less substituted carbon) | Steric Hindrance | Primary alcohol with nucleophile at the 3-position relative to the original oxygen |
| Acid-Catalyzed (Lewis or Brønsted) | Weak (e.g., Water, Alcohols, Halides) | C2 (More substituted carbon) | Electronic Effects (Carbocation stability) | Secondary alcohol with nucleophile at the 1-position relative to the original oxygen |
The ring-opening of this compound provides access to 4-phenyl-1,3-butanediol derivatives, which are versatile intermediates for further elaboration. By choosing from a wide array of carbon, nitrogen, oxygen, or sulfur-based nucleophiles, a diverse range of functionalized four-carbon chains can be synthesized. magtech.com.cnresearchgate.net For example, Lewis acid-catalyzed reactions can isomerize 2,2-disubstituted oxetanes into valuable homoallylic alcohols. researchgate.net Applying this principle, this compound can be converted into precursors containing both a hydroxyl group and a synthetically versatile functional handle, paving the way for the assembly of more complex molecular frameworks.
The strategic use of oxetane chemistry has been demonstrated in the synthesis of complex natural products and their analogues. A notable application is the enantioselective formal synthesis of curcuquinone, a natural product with potential biological activity. researchgate.net In this synthesis, the key step involves the Lewis superacid-catalyzed regioselective isomerization of an oxetane intermediate. researchgate.net This transformation efficiently establishes a critical part of the carbon skeleton, showcasing how the controlled ring-opening of an oxetane can be a pivotal step in a complex total synthesis campaign. This approach highlights the value of oxetanes as reliable intermediates for achieving molecular complexity.
In medicinal chemistry, the oxetane ring is increasingly used as a "bioisostere" for commonly found groups like gem-dimethyl or carbonyl functionalities. illinois.edu Its inclusion can favorably modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, while also providing a rigid three-dimensional structural element that can enhance binding to biological targets. illinois.edu
A powerful strategy involves using the this compound core as a scaffold. Ring-opening reactions with various nucleophiles can generate a library of diverse 1,3-difunctionalized compounds for biological screening. This approach was effectively utilized in the enantioselective total synthesis of RC-33, a potent and selective σ1 receptor agonist. researchgate.net The synthesis commenced from an oxetane precursor, demonstrating how this scaffold can serve as the foundation for building structurally complex and biologically active molecules. researchgate.net The ability to generate stereochemically defined 1,3-diols, amino alcohols, or thioalcohols from a single chiral oxetane precursor is a particularly powerful tool in drug discovery.
Poly(this compound) in Advanced Materials Research
Poly(this compound) is a polyether synthesized via the cationic ring-opening polymerization (CROP) of the this compound monomer. In this process, an electrophilic initiator activates the monomer, leading to the sequential opening of the oxetane rings to form a long polymer chain. The resulting material possesses a flexible polyether backbone with pendant benzyl (B1604629) groups at regular intervals.
While Poly(this compound) itself has a relatively simple structure, its pendant benzyl groups offer significant potential for post-polymerization modification. This strategy allows for the creation of functional polymers with tailored properties for specialized applications. For instance, the aromatic rings of the benzyl groups can undergo various electrophilic substitution reactions, such as sulfonation or nitration, to introduce charged or polar functionalities along the polymer backbone. masterorganicchemistry.com This could impart properties like water solubility or specific ion-binding capabilities.
By analogy with other polymer systems synthesized via CROP, such as poly(2-oxazoline)s, Poly(this compound) could serve as a platform for biomedical materials. cmu.edu Functionalization of the benzyl groups could be used to attach drugs, targeting ligands, or imaging agents, creating sophisticated polymer-drug conjugates for therapeutic applications. google.commdpi.com The polyether backbone is often associated with good biocompatibility, making this an interesting area for future research.
The polyether backbone of Poly(this compound) is an electrical insulator and thus not suitable for applications requiring conductivity. However, the oxetane moiety itself plays a critical role when incorporated as a side-chain onto conjugated polymers for optoelectronic applications. nankai.edu.cn
In this advanced materials strategy, a conjugated (and therefore semiconducting) polymer backbone, such as a polyfluorene or poly(2,7-carbazole), is functionalized with pendant oxetane groups. nankai.edu.cn These oxetane-functionalized polymers are solution-processable, allowing for the easy fabrication of thin films. The key advantage of the oxetane groups is their ability to act as photo-activated cross-linkers. Upon exposure to UV light in the presence of a photoacid generator (PAG), the oxetane rings undergo cationic ring-opening polymerization, forming a cross-linked polymer network. nankai.edu.cn
This cross-linking process renders the polymer film insoluble in the solvents used for subsequent processing steps. This is crucial for the fabrication of multilayer organic electronic devices, such as light-emitting diodes (OLEDs) and photovoltaic cells (solar cells), as it allows for the deposition of additional layers from solution without dissolving or disrupting the underlying layers. nankai.edu.cn This enables the construction of complex device architectures required for high performance.
| Polymer Type | Functionalization | Cross-linking Method | Key Advantage | Device Application |
|---|---|---|---|---|
| Polyfluorene | Pendant Oxetane Groups | Photo-initiated Cationic Ring-Opening Polymerization | Creates insoluble network for multilayer fabrication | Field-Effect Transistors (FETs), Light-Emitting Diodes (LEDs) |
| Poly(2,7-carbazole) derivative (PCDTBT analogue) | Pendant Oxetane Groups | Photo- or Thermal-initiated CROP | Stabilizes bulk heterojunction morphology | Organic Photovoltaics (OPVs) / Solar Cells |
Applications in Coatings and Adhesives
The polymerization of this compound via ring-opening polymerization (ROP) yields poly(this compound), a polyether. Polyether polyols are fundamental components in the synthesis of polyurethanes, which have widespread applications in coatings and adhesives. google.comresearchgate.netrsc.org The terminal hydroxyl groups of polyether polyols react with isocyanate groups to form the urethane (B1682113) linkages that constitute the polyurethane backbone. chempoint.com
While direct studies on poly(this compound) in coatings and adhesives are not extensively documented in the available literature, its properties can be inferred from its structure. The benzyl group in each repeating unit would impart significant hydrophobicity and aromatic character to the polymer. These features could enhance the performance of a resulting polyurethane coating or adhesive in several ways:
Improved Water and Chemical Resistance : The hydrophobic nature of the benzyl groups would likely reduce the water uptake of the material, leading to improved performance in humid or wet environments. This is a critical property for protective coatings. chempoint.comnouryon.com
Enhanced Adhesion : The aromatic rings can participate in π-stacking interactions, which could improve adhesion to various substrates, particularly those that are also aromatic or have low surface energy. chempoint.com
Modified Mechanical Properties : The bulky benzyl side chains would influence the glass transition temperature (Tg) and flexibility of the polymer. This allows for the tuning of properties such as hardness, tackiness, and elasticity in the final adhesive or coating formulation. gantrade.com
The versatility of two-component systems, like those used for polyurethanes, allows formulators to create products with superior durability and adhesion for a range of industries. chempoint.com The incorporation of a specialty polyol like poly(this compound) could be explored to develop high-performance formulations for demanding applications, such as aerospace sealants that require excellent fuel resistance and performance across extreme temperature variations. nouryon.com
Emerging Research Directions and Future Perspectives in this compound Chemistry
The field of oxetane chemistry is continually evolving, with new research focusing on sustainable synthesis, advanced catalytic methods, and novel reactivity patterns. These emerging areas hold significant promise for expanding the utility of this compound and related compounds.
Green Chemistry Approaches for Oxetane Synthesis and Transformation
Modern chemical synthesis places a strong emphasis on "green" methodologies that are safer and more environmentally benign. For oxetanes, research is moving away from traditional methods that may use hazardous reagents or solvents. Key green chemistry strategies applicable to this compound synthesis and transformation include:
Use of Bio-renewable Feedstocks : There is growing interest in synthesizing chiral molecules and building blocks from abundant, renewable resources. researchgate.net For instance, chiral ionic liquids have been synthesized from isosorbide, a biorenewable substrate, for use in asymmetric catalysis. researchgate.net Similar strategies could be developed to produce precursors for this compound from biomass, reducing reliance on petrochemicals.
Environmentally Benign Solvents : The search for green solvents is a major theme in sustainable chemistry. beilstein-journals.org Acetonitrile, a common solvent in cationic ring-opening polymerization (CROP), is noted for its volatility and toxicity. rsc.org Research has shown that bio-sourced, non-toxic solvents like γ-butyrolactones can be effective replacements for the CROP of related heterocyclic monomers (2-oxazolines), achieving similar polymerization efficiency and control. rsc.org Another approach involves using water as a solvent, which has been demonstrated in the Brønsted acid ionic liquid-catalyzed ring-opening of 3,3-disubstituted oxetanes. iau.ir
Catalytic Efficiency : Green chemistry favors catalytic reactions over stoichiometric ones. The use of highly efficient and recyclable catalysts, such as silica-supported ionic liquids, minimizes waste and improves process efficiency. iau.ir These systems have been used for synthesizing various heterocyclic compounds and could be adapted for oxetane transformations.
| Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Renewable Feedstocks | Using starting materials derived from biomass instead of petroleum. | Synthesis of chiral precursors for this compound from bio-derived molecules like isosorbide. | researchgate.net |
| Green Solvents | Replacing volatile, toxic organic solvents with safer alternatives like water or bio-derived solvents (e.g., γ-butyrolactones). | Performing the synthesis or polymerization of this compound in less hazardous media. | rsc.orgiau.ir |
| Advanced Catalysis | Employing highly active and recyclable catalysts, such as ionic liquids or supported catalysts, to improve efficiency and reduce waste. | Using a Brønsted acid ionic liquid for ring-opening reactions or developing recyclable catalysts for CROP. | iau.ir |
Development of Novel Catalytic Systems for Oxetane Reactions
The controlled polymerization of oxetanes is critically dependent on the catalyst system. While traditional catalysts are effective, research is focused on developing novel systems that offer greater control over polymer architecture, tolerate a wider range of functional groups, and enable new types of transformations.
Switchable Catalysis : Redox-switchable catalysts allow for the modulation of catalytic activity based on the oxidation state of the catalyst. tennessee.edu This "on/off" control could be used to regulate the ring-opening polymerization of this compound, providing a method to control polymer chain growth in real-time. Such systems are being explored for the ROP of cyclic esters. tennessee.edu
Versatile and Robust Catalysts : There is a need for general-use, robust catalysts for the ROP of strained rings like epoxides and oxetanes. google.com Recent developments include mono(μ-alkoxo)bis(alkylaluminum) compounds, which exhibit characteristics of living controlled polymerization but can have slow reaction times. google.com The goal is to create highly active yet controlled catalyst systems that are accessible to non-specialists.
Synchronous Polymerization Systems : A significant challenge in polymer chemistry is conducting mechanistically distinct polymerizations (e.g., cationic and anionic) in a single pot. nih.gov Recently, bismuth salts have been used to initiate a synchronous cationic-anionic polymerization, enabling the one-pot synthesis of polyoxazoline-block-polyester copolymers. nih.gov This innovative approach could potentially be adapted to a system involving the cationic ROP of this compound and the anionic ROP of another monomer, opening a pathway to novel block copolymers with unique properties.
| Catalyst System Type | Principle | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Redox-Switchable Catalysts | Catalytic activity is controlled by changing the oxidation state of the catalyst. | External control over the initiation and propagation of polymerization. | tennessee.edu |
| Robust Aluminum-Based Catalysts | Designed for general-use, controlled ring-opening of epoxides and oxetanes. | Facilitates controlled, living polymerization to produce well-defined poly(this compound). | google.com |
| Bismuth Salt Initiators | Enables simultaneous cationic and anionic ring-opening polymerizations. | One-pot synthesis of novel block copolymers containing a poly(this compound) segment. | nih.gov |
Exploration of New Reactivity Modes and Applications
Beyond its use as a monomer for polymerization, the strained four-membered ring of this compound offers opportunities for novel chemical transformations and applications.
One area of exploration is the use of oxetanes in cycloaddition reactions. For example, Lewis base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze the formal [2+2] cycloaddition of allenoates and ketones to form highly substituted 2-alkyleneoxetanes. researchgate.net Applying similar logic could lead to new methods for synthesizing complex molecules incorporating the this compound motif or using this compound as a building block in multicomponent reactions.
Another emerging direction is the incorporation of oxetane units into photolabile or photoreactive materials. The development of biomass-derived photoinitiators and photodegradable polymers points to a future where materials can be synthesized and degraded using light as an external trigger. google.com The this compound unit could be incorporated into such polymer backbones. The inherent strain of the oxetane ring might be exploited in conjunction with a phototrigger to induce controlled chain cleavage or other transformations upon irradiation. This could lead to the development of "smart" materials, such as photo-responsive drug delivery systems or degradable plastics.
Finally, the synthesis of complex block copolymers using advanced techniques like synchronous polymerization opens the door to new self-assembling nanomaterials. nih.gov A block copolymer containing a hydrophobic poly(this compound) segment and a hydrophilic segment could self-assemble in water to form micelles or other nanostructures, with potential applications in drug delivery and nanotechnology.
Q & A
Q. How can researchers ensure compliance with ethical standards in publishing this compound data?
- Methodological Answer :
- Disclose all synthetic yields, failed attempts, and unprocessed spectra in supplementary materials.
- Avoid data manipulation by adhering to COPE (Committee on Publication Ethics) guidelines.
- Cite prior work comprehensively, including conflicting results, to maintain academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
